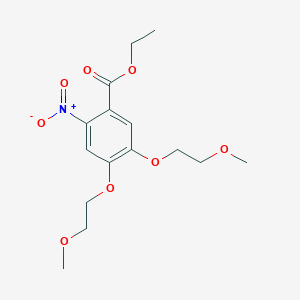

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Description

Properties

IUPAC Name |

ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO8/c1-4-22-15(17)11-9-13(23-7-5-20-2)14(24-8-6-21-3)10-12(11)16(18)19/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHOFZNVWZWVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458151 | |

| Record name | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179688-26-7 | |

| Record name | Benzoic acid, 4,5-bis(2-methoxyethoxy)-2-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179688-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179688267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is a key chemical intermediate primarily recognized for its crucial role in the synthesis of targeted cancer therapeutics, most notably Erlotinib.[1][2] Erlotinib is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer and other malignancies.[2][3] The molecular structure of this nitrobenzoate derivative, featuring two methoxyethoxy side chains, enhances its solubility and makes it a versatile precursor for the construction of complex heterocyclic systems like quinazolines, which are prominent scaffolds in drug discovery.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance, along with detailed experimental protocols for its preparation and subsequent chemical transformations.

Chemical and Physical Properties

This compound is typically an amber or yellow oil.[3][4] Its structure comprises a benzoate core with an ethyl ester, a nitro group at the 2-position, and two 2-methoxyethoxy groups at the 4 and 5 positions. These side chains are critical for its solubility and reactivity in multi-step synthetic pathways.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 179688-26-7 | [2] |

| Molecular Formula | C₁₅H₂₁NO₈ | [1] |

| Molecular Weight | 343.33 g/mol | [1] |

| Appearance | Amber/Yellow Oil | [3][4] |

| Boiling Point | 467.8 ± 45.0 °C (Predicted) | [3] |

| Density | 1.215 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO and Ethyl Acetate | [3] |

| Storage | 2-8°C in a refrigerator | [4] |

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Data (Predicted/Analogous) | Interpretation |

| ¹H NMR | Predicted shifts would include signals for: Aromatic protons (~7.0-8.0 ppm), Ethyl ester protons (quartet ~4.4 ppm, triplet ~1.4 ppm), Methoxyethoxy protons (multiplets ~3.5-4.2 ppm), and Methyl protons (singlets ~3.4 ppm). | The number, multiplicity, and integration of peaks would confirm the presence of the different proton environments in the molecule. |

| ¹³C NMR | Predicted shifts would include signals for: Carbonyl carbon (~165 ppm), Aromatic carbons (~110-160 ppm), Methoxyethoxy carbons (~60-75 ppm), Ethyl ester carbons (~14, 61 ppm), and Methyl carbons (~59 ppm). | The chemical shifts would correspond to the different carbon environments, including the ester, aromatic ring, and ether functionalities. |

| IR Spectroscopy | Expected characteristic peaks: ~1720-1730 cm⁻¹ (C=O stretch of the ester), ~1520-1530 cm⁻¹ and ~1340-1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches), ~1200-1300 cm⁻¹ (C-O stretches of ethers and ester), ~2850-3000 cm⁻¹ (C-H stretches of alkyl groups). | These peaks are indicative of the key functional groups present in the molecule. |

| Mass Spectrometry | Predicted m/z for [M+H]⁺: 344.13398. | The molecular ion peak would confirm the molecular weight of the compound. |

Experimental Protocols

The synthesis of this compound is a multi-step process, followed by its reduction to a key amine intermediate for further drug synthesis.

Synthesis of this compound

This synthesis involves the nitration of ethyl 3,4-bis(2-methoxyethoxy)benzoate.

Experimental Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a cooling bath, dissolve ethyl 3,4-bis(2-methoxyethoxy)benzoate (172.6 g) in acetic acid (954.1 g) at room temperature with stirring until a clear solution is obtained.

-

Cooling: Cool the solution to 0-5°C using an ice bath.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (33.2 g) to the reaction mixture while maintaining the temperature between 0-5°C.

-

Nitration: Add 65% nitric acid (160.8 g) dropwise to the mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction to proceed at room temperature for approximately 18 hours. Monitor the reaction progress by HPLC.

-

Workup: Once the reaction is complete, pour the reaction mixture into 1048 g of ice water. Extract the aqueous layer with toluene (3 x 873 g).

-

Neutralization and Extraction: Adjust the pH of the aqueous layer to approximately 8 with a 2 mol/L solution of sodium bicarbonate. Extract the neutralized aqueous layer once more with 350 g of toluene.

-

Washing and Drying: Combine all the organic phases and wash with saturated saline solution (1048 g). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield this compound as an oil.

Reduction to Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

The nitro group of this compound is reduced to an amine group via catalytic hydrogenation.

Experimental Procedure:

-

Reaction Setup: In a hydrogenation apparatus, dissolve this compound (e.g., 0.1 mole) in 150 mL of 95% ethanol.

-

Catalyst Addition: Add platinum oxide (PtO₂) catalyst (e.g., 0.2 g) to the solution.

-

Hydrogenation: Seal the reaction vessel and introduce hydrogen gas to a pressure of approximately 50 psi. Shake the mixture vigorously.

-

Reaction Monitoring: The reaction is typically complete when the theoretical amount of hydrogen has been absorbed (approximately 3 molecular equivalents).

-

Catalyst Removal: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Isolation: Remove the ethanol from the filtrate by distillation under reduced pressure.

-

Purification: The resulting crude ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate can be further purified by recrystallization from a suitable solvent system if necessary.

Role in Signaling Pathways and Drug Development

This compound is a precursor to Erlotinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Erlotinib functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream pathways like the Ras/MAPK and PI3K/Akt pathways. This inhibition ultimately leads to reduced tumor cell proliferation and survival.

Experimental Workflow

The overall process from the starting material to the key amine intermediate involves a series of well-defined steps, including reaction, workup, and purification.

Safety Information

Appropriate safety precautions must be taken when handling this compound and the reagents used in its synthesis.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Synthesis Hazards: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids (nitric and sulfuric acid). The reaction must be cooled appropriately, and the acids should be handled with extreme care.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

An In-Depth Technical Guide to Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of various pharmaceutical compounds, most notably tyrosine kinase inhibitors such as Erlotinib.[1][2] Erlotinib is a significant drug used in the treatment of non-small-cell lung cancer.[3] The unique structure of this nitrobenzoate derivative, featuring two methoxyethoxy side chains, imparts desirable solubility and reactivity characteristics for its application in multi-step organic syntheses. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and its involvement in significant biochemical pathways.

Chemical and Physical Properties

This compound is an amber-colored oil at room temperature.[4] Its core structure consists of a benzoate ring substituted with a nitro group and two 2-methoxyethoxy groups, which enhance its solubility in organic solvents.

| Property | Value | Reference |

| CAS Number | 179688-26-7 | [4] |

| Molecular Formula | C₁₅H₂₁NO₈ | [4] |

| Molecular Weight | 343.33 g/mol | [4] |

| Appearance | Amber Oil | [4] |

| Boiling Point | 467.8°C | [4] |

| Density | 1.215 g/cm³ | [4] |

| Solubility | Slightly soluble in DMSO and Ethyl Acetate | [5] |

| Storage | 2-8°C Refrigerator | [5] |

Spectral Data

| Technique | Data | Reference |

| ¹H-NMR (CDCl₃) | 1.32-1.36 (t, 3H, CH₃CH₂), 3.44 (s, 6H, 2x OCH₃), 3.71-3.81(m, 4H, 2x CH₂O), 4.23-4.27 (m, 4H, 2x CH₂O), 4.34-4.36 (q, 2H, CH₂), 7.13 (s, 1H, HAr), 7.50 (s, 1H, HAr) | [2] |

| LC-MS/MS | A validated method uses a C18 column with isocratic elution (0.1% formic acid/acetonitrile, 42:58 v/v) and electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. | [4][6] |

Experimental Protocols

Synthesis of this compound

This protocol describes the nitration of ethyl 3,4-bis(2-methoxyethoxy)benzoate to yield the target compound.[2][4]

Materials:

-

Ethyl 3,4-bis(2-methoxyethoxy)benzoate

-

Nitric acid

-

Glacial acetic acid

-

Ice

-

Ethyl acetate

-

Sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve ethyl 3,4-bis(2-methoxyethoxy)benzoate in glacial acetic acid and cool the mixture to 0-5°C in an ice bath.

-

Slowly add nitric acid to the cooled solution while maintaining the temperature between 0-5°C.

-

Stir the reaction mixture at this temperature for 24 hours.

-

Pour the reaction mixture into ice water.

-

Extract the product with ethyl acetate.

-

Wash the organic phase sequentially with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain this compound as an amber oil. The reported yield is approximately 92.75%.[2]

Analytical Protocol: LC-MS/MS for Trace Level Quantification

This method is designed for the sensitive detection of this compound.[6]

Instrumentation:

-

Liquid Chromatograph with a tandem mass spectrometer (LC-MS/MS)

-

Column: Purosphere Star RP-18e (100 mm x 4.6 mm, 3.0 µm)

-

Mass Spectrometer: Applied Biosystems Sciex QTRAP-5500 or equivalent with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Mobile Phase: 0.1% formic acid in water and acetonitrile (42:58 v/v)

-

Elution Mode: Isocratic

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Role in Signaling Pathways and Drug Development

This compound is a pivotal precursor in the synthesis of Erlotinib, an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[7] EGFR is a key receptor in signaling pathways that regulate cell proliferation, differentiation, and survival.[2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Erlotinib functions by inhibiting the tyrosine kinase activity of EGFR, thereby blocking these downstream signaling pathways.

The synthesis of Erlotinib from this compound involves the reduction of the nitro group to an amine, followed by a series of reactions to construct the quinazoline core and introduce the 3-ethynylphenylamino side chain.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[8]

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1]

-

Storage: Store in a cool, dry place in a tightly sealed container.[1]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. In case of skin contact, wash with soap and water.[8]

Conclusion

This compound is a valuable intermediate in medicinal chemistry, particularly in the synthesis of targeted cancer therapies. Its well-defined chemical properties and synthetic pathways make it a compound of high interest to researchers in drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for its application in the laboratory. As with all chemical reagents, appropriate safety precautions should be observed during its handling and use.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 179688-26-7 [chemicalbook.com]

- 4. This compound | RUO [benchchem.com]

- 5. This compound CAS#: 179688-26-7 [amp.chemicalbook.com]

- 6. A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Potential Genotoxic Impurities of ERL Ethyl Ester and ERL Nitro Compound in Erlotinib Hydrochloride Drug Substance – Oriental Journal of Chemistry [orientjchem.org]

- 7. nbinno.com [nbinno.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, a key intermediate in the development of pharmaceutical compounds, notably as a precursor in the synthesis of the tyrosine kinase inhibitor Erlotinib.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data analysis, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process commencing with the O-alkylation of ethyl 3,4-dihydroxybenzoate, followed by the nitration of the resulting intermediate.

Step 1: O-Alkylation

The initial step involves the Williamson ether synthesis, where the hydroxyl groups of ethyl 3,4-dihydroxybenzoate are alkylated using 1-methoxy-2-bromoethane in the presence of a base, typically potassium carbonate, in a polar aprotic solvent such as dimethylformamide (DMF). This reaction yields Ethyl 3,4-bis(2-methoxyethoxy)benzoate.

Step 2: Nitration

The intermediate, Ethyl 3,4-bis(2-methoxyethoxy)benzoate, undergoes electrophilic aromatic substitution in the form of nitration. This is achieved by treating the intermediate with a nitrating agent, such as a mixture of nitric acid and acetic acid, at a reduced temperature to regioselectively introduce a nitro group onto the benzene ring, yielding the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Physical Appearance |

| Ethyl 3,4-bis(2-methoxyethoxy)benzoate | O-Alkylation | C₁₅H₂₂O₆ | 298.33 | 94.3 | - | Yellow solid |

| This compound | Nitration | C₁₅H₂₁NO₈ | 343.33 | 92.75 | >95 (HPLC) | Amber oil |

Experimental Protocols

Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate

Materials:

-

Ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol)[3]

-

Potassium carbonate (K₂CO₃) (1.82 g, 13.0 mmol)[3]

-

1-methoxy-2-bromoethane (1.0 mL)[3]

-

Dimethylformamide (DMF) (10 mL)[3]

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol) and potassium carbonate (1.82 g, 13.0 mmol) in DMF (10 mL) is heated to 100°C and stirred for 1 hour.[3]

-

The reaction mixture is then cooled to 50°C, and 1-methoxy-2-bromoethane (1.0 mL) is added.[3]

-

The mixture is subsequently heated at 80°C for 2 hours.[3]

-

After cooling to room temperature, the solid is filtered and washed with ethyl acetate (10 mL).[3]

-

The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to afford Ethyl 3,4-bis(2-methoxyethoxy)benzoate as a yellow solid (yield: 94.3%).[3]

Characterization Data (¹H-NMR):

-

¹H-NMR (500 MHz, CDCl₃) δ (ppm): 1.37 (t, 3H, CH₃-CH₂, J = 7.0 Hz), 3.45 (s, 3H, CH₃O), 3.46 (s, 3H, CH₃O), 3.80 (m, 4H, 2x CH₃OCH₂), 4.20 (m, 4H, 2x CH₃OCH₂CH₂O), 4.34 (q, 2H, CH₃CH₂, J = 7.0 Hz), 6.90 (d, 1H, J = 8.5 Hz, H-5), 7.58 (d, 1H, J = 2.0 Hz, H-2), 7.66 (dd, 1H, J = 8.5 & 2.0 Hz, H-6).[3]

Synthesis of this compound

Materials:

-

Ethyl 3,4-bis(2-methoxyethoxy)benzoate (500 mg, 2.0 mmol)[3]

-

Concentrated Nitric Acid (HNO₃) (4.5 mL)[3]

-

Acetic Acid (CH₃COOH) (1.9 mL)[3]

-

Ice water

-

Ethyl acetate

-

Sodium bicarbonate solution

-

Brine

Procedure:

-

Concentrated nitric acid (4.5 mL) is added dropwise to a solution of Ethyl 3,4-bis(2-methoxyethoxy)benzoate (500 mg, 2.0 mmol) in acetic acid (1.9 mL) at 0–5°C.[3]

-

The mixture is then stirred at room temperature for 24 hours.[3]

-

The reaction mixture is poured into ice water, and ethyl acetate is added.[3]

-

The organic phase is washed with sodium bicarbonate solution and brine.[1]

-

The solvent is removed in vacuo to afford this compound (yield: 92.75%).[1]

Characterization Data (¹H-NMR):

-

¹H-NMR (CDCl₃): 1.32-1.36 (t, 3H, CH₃CH₂, ³J= 7.20 Hz), 3.44 (s, 6H, 2x OCH₃), 3.71-3.81(m, 4H, 2x CH₂O), 4.23-4.27 (m, 4H, 2x CH₂O), 4.34-4.36 (q, 2H, CH₂, ³J=7.20 Hz), 7.13 (s, 1H, HAr,), 7.50 (s, 1H, HAr).[1]

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.

References

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is a key chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its molecular structure, which features a nitroaromatic core functionalized with two 2-methoxyethoxy side chains, makes it a versatile precursor for the synthesis of more complex molecules. This compound is particularly notable for its role as a crucial building block in the preparation of quinoline and quinazoline derivatives, which are important scaffolds in the development of therapeutic agents. One of the most prominent applications of this compound is in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of certain types of cancer.[1][2][3]

Chemical Identity and Properties

The systematic IUPAC name for this compound is this compound.[1] Below is a summary of its key chemical and physical properties.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 179688-26-7 | [1] |

| Molecular Formula | C₁₅H₂₁NO₈ | [1] |

| Molecular Weight | 343.33 g/mol | [1] |

| Appearance | Amber oil | [1] |

| Boiling Point | 467.8 °C (Predicted) | [4] |

| Density | 1.215 g/cm³ | [1][4] |

| Solubility | Slightly soluble in DMSO and Ethyl Acetate | [4] |

| Storage | +4°C or Refrigerator | [1][4] |

| InChI | InChI=1S/C15H21NO8/c1-4-22-15(17)11-9-13(23-7-5-20-2)14(24-8-6-21-3)10-12(11)16(18)19/h9-10H,4-8H2,1-3H3 | [1] |

| SMILES | CCOC(=O)C1=CC(=C(C=C1--INVALID-LINK--[O-])OCCOC)OCCOC | [1][5] |

Experimental Protocols

This compound is a pivotal intermediate in multi-step syntheses. The following are detailed experimental protocols for its synthesis and its subsequent conversion to a key amino derivative.

Synthesis of this compound

This procedure details the nitration of ethyl 3,4-bis(2-methoxyethoxy)benzoate.

Materials:

-

Ethyl 3,4-bis(2-methoxyethoxy)benzoate

-

Concentrated Nitric Acid (HNO₃)

-

Acetic Acid (CH₃COOH)

-

Ice water

-

Ethyl acetate

-

Sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve ethyl 3,4-bis(2-methoxyethoxy)benzoate in acetic acid in a suitable reaction vessel.

-

Cool the solution to 0–5 °C using an ice bath.

-

Add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature between 0–5 °C.[6]

-

After the addition is complete, stir the reaction mixture at room temperature for 24 hours.[6][7]

-

Pour the reaction mixture into ice water.

-

Extract the product into ethyl acetate.

-

Wash the organic phase sequentially with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield this compound.[7] A purity of 92% can be expected.[1]

Reduction of this compound

This protocol describes the reduction of the nitro group to an amine, a critical step in the synthesis of Erlotinib.

Materials:

-

This compound

-

Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

-

Ammonium formate or Hydrogen gas (H₂)

-

2-Propanol or other suitable solvent

-

Water

-

Ethyl acetate

Procedure using Pd/C and Ammonium Formate:

-

To a flask containing Pd/C, add a solution of ammonium formate in water and stir for one minute to activate the catalyst.[7]

-

Add this compound dissolved in 2-propanol to the reaction mixture.

-

Stir the mixture at room temperature for approximately 20 minutes.[6][7]

-

Monitor the reaction to completion by thin-layer chromatography.

-

Filter the reaction mixture to remove the catalyst and wash the solid with ethyl acetate and 2-propanol.

-

Evaporate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate in vacuo to afford ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.[7]

Role in Synthesis and Signaling Pathways

The primary significance of this compound lies in its role as a precursor in the synthesis of targeted cancer therapies. The conversion of its nitro group to an amine is a gateway to constructing the quinazoline core of Erlotinib. Erlotinib functions by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component in cell signaling pathways that regulate cell proliferation and survival.[2][6] Dysregulation of the EGFR signaling pathway is a hallmark of several cancers.

Synthesis Pathway of Erlotinib Intermediate

The following diagram illustrates the synthetic route from a precursor to the amino derivative, highlighting the central role of this compound.

Caption: Key steps in the synthesis of an Erlotinib precursor.

References

- 1. This compound | RUO [benchchem.com]

- 2. Buy this compound | 179688-26-7 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 179688-26-7 [amp.chemicalbook.com]

- 5. PubChemLite - this compound (C15H21NO8) [pubchemlite.lcsb.uni.lu]

- 6. vjs.ac.vn [vjs.ac.vn]

- 7. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

An In-depth Technical Guide on Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in organic and medicinal chemistry. The information is curated for professionals engaged in research and development.

Core Physical and Chemical Properties

This compound is an organic compound recognized for its role as a versatile precursor in the synthesis of complex molecules, particularly quinoline and quinazoline derivatives.[1] At room temperature, it exists as a yellow or amber oil.[1][2][3]

Data Summary

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Weight | 343.33 g/mol | [1][2][3] |

| Boiling Point | 467.8 ± 45.0 °C (Predicted) | [1][4] |

| Density | 1.215 g/cm³ | [1][4] |

| Appearance | Yellow Oil | [2][3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethyl Acetate | [2][4] |

| Storage | 2-8°C, Refrigerator | [3] |

Chemical Identification

Accurate identification is critical for regulatory and research purposes. The following table lists the key chemical identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 179688-26-7 | [1][2][3][5] |

| Molecular Formula | C15H21NO8 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| SMILES | CCOC(=O)C1=CC(=C(C=C1--INVALID-LINK--[O-])OCCOC)OCCOC | [1][2] |

| InChI Key | VOHOFZNVWZWVMA-UHFFFAOYSA-N | [1][2] |

| Synonyms | 4,5-Bis(2-methoxyethoxy)-2-nitro-benzoic Acid Ethyl Ester | [2][3] |

Experimental Protocols & Synthesis

Characterization Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The identity and purity of this compound are commonly validated using LC-MS/MS. A typical protocol involves:

-

Column: C18 column (e.g., Purosphere Star RP-18e).[1]

-

Elution: Isocratic elution.[1]

-

Mobile Phase: A mixture of 0.1% formic acid and acetonitrile (e.g., a 42:58 v/v ratio).[1]

-

Detection: Mass spectrometry is used to confirm the molecular weight and fragmentation pattern, while UV detection can assess purity, which is typically found to be around 95% via HPLC after synthesis.[1]

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that highlights its role as a chemical intermediate. The general workflow begins with a more basic benzoic acid derivative and introduces the required functional groups sequentially.

Caption: A typical multi-step synthesis route for the target compound.

Role in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of APIs. Its primary utility is in the preparation of compounds designed to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1][5]

The most critical reaction it undergoes in this context is the reduction of its nitro group (-NO2) to an amine group (-NH2). This transformation yields Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, which is a direct precursor for building the quinazoline core structure found in several EGFR inhibitors, such as Erlotinib.[4][5]

Caption: Transformation of the nitrobenzoate into a precursor for EGFR inhibitors.

References

Technical Guide: Solubility and Applications of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and relevant applications of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, a generalized experimental protocol for solubility determination, and the compound's significant role as a chemical intermediate.

Solubility Data

Currently, specific quantitative solubility data for this compound (CAS: 179688-26-7) is not extensively documented in peer-reviewed journals or publicly available databases. The compound is described as a yellow oil at room temperature.[1] The available qualitative solubility information is summarized in the table below.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |

| Ethyl Acetate | Slightly Soluble | [1] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol that can be adapted to determine the quantitative solubility of this compound in various solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution to various known concentrations.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is necessary to ensure a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

After the incubation period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the settled solid) using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the previously prepared calibration curve.

-

Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of the compound in the diluted supernatant sample.

-

Calculate the solubility of this compound in the chosen solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Role as a Key Intermediate in Erlotinib Synthesis

This compound is a crucial intermediate in the synthesis of Erlotinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] The synthesis involves the reduction of the nitro group on the benzoate to an amine, which is a key step in forming the quinazoline core of Erlotinib.[3][4]

Caption: Synthesis of Erlotinib and its inhibitory action on the EGFR signaling pathway.

EGFR Signaling Pathway and Inhibition by Erlotinib

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[5][6][7][8][9] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways, which ultimately lead to the cellular responses of proliferation and survival.[5][6]

Erlotinib, synthesized from this compound, functions as a tyrosine kinase inhibitor by competing with ATP for the binding site on the intracellular domain of EGFR. This prevents the autophosphorylation and subsequent activation of the downstream signaling pathways, thereby inhibiting the growth and proliferation of cancer cells that are dependent on EGFR signaling.

Caption: Simplified EGFR signaling pathway and the point of inhibition by Erlotinib.

References

- 1. This compound CAS#: 179688-26-7 [amp.chemicalbook.com]

- 2. This compound | 179688-26-7 [chemicalbook.com]

- 3. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vjs.ac.vn [vjs.ac.vn]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. Development - EGFR signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 7. bosterbio.com [bosterbio.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

Spectral Data Analysis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectral data for Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, a key intermediate in the synthesis of various pharmacologically active molecules, including the tyrosine kinase inhibitor Erlotinib.[1][2] This document compiles and presents the current understanding of its mass spectrometry characteristics and outlines the synthetic protocol for its preparation. While exhaustive experimental spectral data remains elusive in publicly accessible literature, this guide serves as a valuable resource for researchers working with this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 179688-26-7

-

Molecular Formula: C₁₅H₂₁NO₈

-

Appearance: Amber oil[1]

Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 344.13398 | 176.9 |

| [M+Na]⁺ | 366.11592 | 182.2 |

| [M-H]⁻ | 342.11942 | 180.2 |

| [M+NH₄]⁺ | 361.16052 | 189.4 |

| [M+K]⁺ | 382.08986 | 178.6 |

| [M+H-H₂O]⁺ | 326.12396 | 173.6 |

| [M]⁺ | 343.12615 | 185.7 |

| [M]⁻ | 343.12725 | 185.7 |

Table 1: Predicted Mass Spectrometry Data for this compound. Data sourced from PubChem.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a crucial step in the preparation of Erlotinib. The following protocol is based on the nitration of its precursor, ethyl 3,4-bis(2-methoxyethoxy)benzoate.

Materials:

-

Ethyl 3,4-bis(2-methoxyethoxy)benzoate

-

Nitric acid

-

Acetic acid

Procedure:

-

The starting material, ethyl 3,4-bis(2-methoxyethoxy)benzoate, is dissolved in acetic acid.

-

The solution is cooled to a temperature between 0–5 °C.

-

Nitric acid is added dropwise to the cooled solution while maintaining the temperature.

-

The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, this compound, is isolated.

This process is reported to yield the desired product with high purity.[1]

Visualizations

Synthetic Pathway

The following diagram illustrates the synthesis of this compound from its precursor.

Caption: Synthetic route to this compound.

Relationship between Compound and Spectral Data

This diagram shows the relationship between the target compound and the available spectral data.

Caption: Relationship between the compound and its spectral data availability.

References

An In-depth Technical Guide to Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, with the CAS Number 179688-26-7, is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds, most notably the tyrosine kinase inhibitor, Erlotinib Hydrochloride.[1] This guide provides a comprehensive overview of its discovery, synthesis, and chemical properties, with a focus on detailed experimental protocols and quantitative data for researchers in drug development and organic synthesis.

Introduction

This compound is a complex organic molecule characterized by a nitroaromatic core with two 2-methoxyethoxy side chains, which enhance its solubility.[1] Its primary significance lies in its role as a key building block for quinoline and quinazoline derivatives, which are prominent scaffolds in the discovery of targeted cancer therapies.[1] The strategic placement of the nitro group and the methoxyethoxy functionalities makes it a versatile precursor for constructing more complex, biologically active molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 179688-26-7 | [1] |

| Molecular Formula | C15H21NO8 | [1] |

| Molecular Weight | 343.33 g/mol | [1] |

| Appearance | Amber oil | [1] |

| Purity (via HPLC) | 95% | [1] |

| Storage Temperature | +4°C | [1] |

Synthesis and Discovery

The discovery of this compound is intrinsically linked to the development of synthetic routes for Erlotinib. The synthesis is a multi-step process that typically begins with 3,4-dihydroxybenzoic acid. The key steps involve esterification, O-alkylation, and nitration.

Experimental Protocols

Step 1: Synthesis of Ethyl 3,4-dihydroxybenzoate

This initial step involves the esterification of 3,4-dihydroxybenzoic acid.

-

Reagents and Materials:

-

3,4-dihydroxybenzoic acid

-

Absolute ethanol

-

Round-bottom flask

-

Ice bath

-

-

Procedure:

-

Cool a flask containing 3,4-dihydroxybenzoic acid in an ice bath.

-

Gradually add 15 mL of absolute ethanol while maintaining the temperature at 0°C.

-

Stir the reaction mixture for 30 minutes.

-

Evaporate the excess ethanol.

-

Wash the precipitated residue with a small amount of cold water and dry.

-

Recrystallize the crude product from ethanol to yield Ethyl 3,4-dihydroxybenzoate.

-

Step 2: Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate

This step involves the O-alkylation of the hydroxyl groups.

-

Reagents and Materials:

-

Ethyl 3,4-dihydroxybenzoate

-

1-chloro-2-methoxyethane

-

Solvent (e.g., DMF)

-

-

Procedure:

-

The synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate is achieved through the O-alkylation of Ethyl 3,4-dihydroxybenzoate with 1-chloro-2-methoxyethane. This reaction is a standard procedure in organic synthesis.

-

Step 3: Synthesis of this compound

The final step is the nitration of the benzene ring.

-

Reagents and Materials:

-

Ethyl 3,4-bis(2-methoxyethoxy)benzoate

-

Nitric acid

-

Acetic acid

-

Reaction vessel

-

Ice bath

-

-

Procedure:

-

Dissolve Ethyl 3,4-bis(2-methoxyethoxy)benzoate in acetic acid in a reaction vessel.

-

Cool the mixture to 0-5°C using an ice bath.

-

Slowly add nitric acid to the cooled solution.

-

Maintain the temperature between 0-5°C throughout the addition.

-

After the reaction is complete, the product, this compound, is isolated. This process typically yields a product with 92% purity.[1]

-

Synthesis Workflow

Caption: Synthetic pathway of this compound.

Role in Signaling Pathways

As a synthetic intermediate, this compound is not directly involved in biological signaling pathways. Its significance lies in its conversion to compounds that are potent inhibitors of signaling molecules. The nitro group is typically reduced to an amine, which then serves as a key functional group for the construction of the quinazoline core of Erlotinib. Erlotinib, in turn, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical component of cell signaling pathways that regulate cell proliferation, survival, and differentiation.

Downstream Application Workflow

Caption: Conversion to the EGFR inhibitor Erlotinib.

Conclusion

This compound is a pivotal intermediate in medicinal chemistry, particularly in the synthesis of targeted cancer therapeutics. The synthetic route, while multi-stepped, is well-established, allowing for the production of this key precursor with high purity. Understanding the detailed experimental protocols and the chemical properties of this compound is essential for researchers and professionals involved in the development and manufacturing of advanced pharmaceuticals. Further research into optimizing the synthesis and exploring its potential as a precursor for other novel therapeutic agents remains an area of active interest.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Erlotinib from Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, starting from ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate. The described multi-step synthesis is a common and effective route for obtaining this crucial anti-cancer therapeutic.

Introduction

Erlotinib (marketed as Tarceva®) is a vital medication in the treatment of non-small-cell lung cancer and pancreatic cancer.[1][2][3] Its mechanism of action involves the inhibition of EGFR tyrosine kinase, which blocks the signaling pathways responsible for tumor cell growth and proliferation.[2] The synthesis of Erlotinib is a multi-step process, and this document outlines a well-established pathway commencing with this compound. This starting material serves as a key building block for constructing the quinazoline core of the Erlotinib molecule.[4]

The overall synthetic strategy involves four primary transformations:

-

Reduction of the nitro group to an amine.

-

Cyclization to form the quinazolinone ring.

-

Chlorination to activate the 4-position of the quinazoline ring.

-

Nucleophilic Aromatic Substitution to introduce the 3-ethynylaniline side chain.

This document provides detailed experimental protocols for each of these steps, along with tabulated quantitative data for yields and reaction conditions. Additionally, diagrams illustrating the experimental workflow and the targeted signaling pathway are included to provide a comprehensive guide for researchers.

Experimental Protocols

Step 1: Reduction of this compound to Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

This initial step involves the reduction of the nitro group on the benzene ring to an amine, which is essential for the subsequent cyclization reaction. A common and efficient method for this transformation is catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen source.[5] This method is often preferred over using high-pressure hydrogen gas due to its enhanced safety and milder reaction conditions.[5]

Protocol:

-

To a flask containing 10% Pd/C (0.31 g per 1 g of starting material), add 2-propanol (11.7 mL per 1 g of starting material).

-

Prepare a solution of ammonium formate (1.84 g per 1 g of starting material) in water (1.17 mL per 1 g of starting material) and add it to the flask.

-

Stir the mixture for 1 minute at room temperature to activate the catalyst.[5][6]

-

Add this compound to the reaction mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and wash the solid residue with ethyl acetate and 2-propanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Extract the residue with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.[5][7]

Step 2: Cyclization to 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

The formation of the quinazoline ring is achieved through the cyclization of the amino ester with a formylating agent. Formamide, in the presence of ammonium formate, is commonly used for this purpose, where it serves as both a reactant and a solvent at elevated temperatures.[5]

Protocol:

-

Combine ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate with ammonium formate and formamide.[5]

-

Heat the reaction mixture to 160°C and stir for 8 hours.[6]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, the product, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, can be isolated and purified by recrystallization or column chromatography.

Step 3: Chlorination to 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

The hydroxyl group of the quinazolinone is converted to a chlorine atom to create a reactive site for the final substitution reaction. This is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[5][8]

Protocol:

-

Suspend 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one in a suitable solvent like toluene or dichloromethane.[8]

-

Add a chlorinating agent, for example, phosphorus oxychloride, and a catalytic amount of N,N-dimethylformamide (DMF).[8]

-

After the reaction is complete, carefully quench the excess chlorinating agent.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it to yield 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.[8]

Step 4: Synthesis of Erlotinib

The final step is a nucleophilic aromatic substitution reaction where the chlorine atom of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline is displaced by the amino group of 3-ethynylaniline. This reaction is typically carried out in an acidic aqueous medium.[5]

Protocol:

-

Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline in water.[9]

-

Add 3-ethynylaniline to the suspension.

-

Add a catalytic amount of concentrated hydrochloric acid.[6][9]

-

Maintain the reaction at 40°C for 1 hour.[6]

-

The product, Erlotinib hydrochloride, will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and dry to obtain the final product.[9]

Data Presentation

The following table summarizes the quantitative data for each step in the synthesis of Erlotinib.

| Step | Product | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |

| 1. Reduction | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | Pd/C, Ammonium Formate | 2-Propanol, Water | Room Temp | 20 min | ~92.3 |

| 2. Cyclization | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | Ammonium Formate, Formamide | Formamide | 160 | 8 h | - |

| 3. Chlorination | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | POCl₃, DMF | Toluene | 70-80 | 3 h | - |

| 4. Condensation | Erlotinib Hydrochloride | 3-ethynylaniline, HCl | Water | 40 | 1 h | ~87.5 |

Note: Yields can vary based on reaction scale and purification methods.

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic pathway from the starting material to Erlotinib.

Caption: Synthetic workflow for Erlotinib.

Erlotinib's Mechanism of Action: EGFR Signaling Pathway

Erlotinib functions by inhibiting the tyrosine kinase domain of the Epidermal Growth factor Receptor (EGFR), thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Caption: EGFR signaling pathway inhibited by Erlotinib.

References

- 1. Multistep continuous flow synthesis of Erlotinib - East China Normal University [pure.ecnu.edu.cn]

- 2. Page loading... [wap.guidechem.com]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. nbinno.com [nbinno.com]

- 5. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vjs.ac.vn [vjs.ac.vn]

- 7. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 8. Page loading... [wap.guidechem.com]

- 9. WO2008122776A2 - Process for preparation of erlotinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

Application Note: Synthesis of Ethyl 5-Nitro-3,4-bis(2-methoxyethoxy)benzoate

Introduction

Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its nitration is a crucial step to introduce a nitro group onto the aromatic ring, which can then be further functionalized. This document provides a detailed protocol for the nitration of ethyl 3,4-bis(2-methoxyethoxy)benzoate to yield ethyl 5-nitro-3,4-bis(2-methoxyethoxy)benzoate. The procedure outlined is based on established methods for the nitration of substituted ethyl benzoates.

Experimental Protocol

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity |

| Ethyl 3,4-bis(2-methoxyethoxy)benzoate | C15H22O6 | 298.33 | 1.0 eq |

| Concentrated Sulfuric Acid (98%) | H2SO4 | 98.08 | 4.0 eq |

| Concentrated Nitric Acid (70%) | HNO3 | 63.01 | 1.5 eq |

| Crushed Ice | H2O | 18.02 | As needed |

| Ethanol | C2H5OH | 46.07 | For recrystallization |

| Distilled Water | H2O | 18.02 | For washing |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Thermometer

-

Büchner funnel and flask

-

Vacuum source

-

Beakers

-

Graduated cylinders

-

Melting point apparatus

Procedure:

-

Preparation of the Nitrating Mixture:

-

In a clean, dry test tube, carefully add 1.5 equivalents of concentrated nitric acid.

-

Cool the test tube in an ice bath.

-

Slowly, and with constant swirling, add 1.5 equivalents of concentrated sulfuric acid to the nitric acid.

-

Allow the nitrating mixture to cool in the ice bath.

-

-

Reaction Setup:

-

Place 1.0 equivalent of ethyl 3,4-bis(2-methoxyethoxy)benzoate into a round-bottom flask equipped with a magnetic stir bar.

-

Add 2.5 equivalents of concentrated sulfuric acid to the flask, ensuring thorough mixing.

-

Cool the flask in an ice bath to a temperature below 10°C.[1]

-

-

Nitration Reaction:

-

Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the benzoate in sulfuric acid over a period of 15-20 minutes.

-

Carefully monitor the temperature of the reaction mixture and maintain it below 10°C throughout the addition.[1]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.

-

-

Work-up and Isolation:

-

Pour the reaction mixture slowly and carefully onto a generous amount of crushed ice in a beaker with constant stirring.[1][2]

-

A solid precipitate of the crude product should form.

-

Allow the ice to melt completely.

-

Collect the crude product by vacuum filtration using a Büchner funnel.[1][3]

-

Wash the collected solid with ice-cold distilled water to remove any residual acid.[1][3]

-

-

Purification:

-

The crude product can be purified by recrystallization.

-

Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it.[1][3]

-

If the solid does not dissolve completely, a small amount of warm water can be added dropwise until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.[3]

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.

-

Dry the purified product in a desiccator or a low-temperature oven.

-

-

Characterization:

-

Determine the melting point of the dried product.

-

Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure of the final product, ethyl 5-nitro-3,4-bis(2-methoxyethoxy)benzoate. The expected molecular formula is C15H21NO8 with a molecular weight of 343.33.[4][5][6]

-

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Product |

| Ethyl 3,4-bis(2-methoxyethoxy)benzoate | C15H22O6 | 298.33 | Starting Material |

| Ethyl 5-nitro-3,4-bis(2-methoxyethoxy)benzoate | C15H21NO8 | 343.33 | Product |

Experimental Workflow

Caption: Workflow for the nitration of ethyl 3,4-bis(2-methoxyethoxy)benzoate.

Safety Precautions

-

Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.

-

Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: Synthesis of Quinazoline Derivatives Using Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a key quinazoline intermediate, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, starting from Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate. This synthetic route is particularly relevant in the development of tyrosine kinase inhibitors, such as Erlotinib, a drug used in the treatment of non-small-cell lung cancer.[1] The protocols outlined below are based on established synthetic transformations, including the reduction of a nitro group and subsequent cyclization to form the quinazoline core.

Introduction

This compound is a valuable starting material in medicinal chemistry due to its functional groups that allow for the construction of complex heterocyclic scaffolds.[2] The presence of the two methoxyethoxy side chains enhances solubility, while the nitro group provides a synthetic handle for the introduction of an amine, a crucial step in the formation of the quinazoline ring system. Quinazoline derivatives are of significant interest in drug discovery as they form the core structure of numerous bioactive compounds.

Overall Synthetic Pathway

The synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline from this compound proceeds through a three-step sequence:

-

Reduction of the nitro group to yield Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.

-

Cyclization of the resulting amino ester to form 6,7-bis(2-methoxyethoxy)quinazolin-4-one.

-

Chlorination of the quinazolinone to afford the final product, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

This chlorinated intermediate serves as a versatile building block for further derivatization, particularly through nucleophilic aromatic substitution at the C4 position.[3]

References

Experimental procedure for reduction of the nitro group in Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Application Notes and Protocols for the Reduction of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the reduction of the nitro group in this compound to yield Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. This transformation is a critical step in the synthesis of various pharmaceutical compounds, including tyrosine kinase inhibitors like Erlotinib.[1] Two common and effective methods are presented: catalytic hydrogenation and chemical reduction using stannous chloride (SnCl₂).

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis.[2][3] The choice between catalytic hydrogenation and chemical reduction often depends on factors such as the presence of other reducible functional groups, available equipment, and desired scale of the reaction.[4] Catalytic hydrogenation is often preferred for its clean reaction profile and easier product isolation, while chemical reduction methods offer an alternative when hydrogenation is not feasible.[4][5]

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its high efficiency and the formation of clean products.[2][6][7] For the specific substrate, this compound, platinum(IV) oxide (PtO₂), also known as Adams' catalyst, has been shown to be an effective catalyst.[1]

Experimental Protocol:

-

Reactor Setup: In a suitable hydrogenation vessel (e.g., a Parr hydrogenator), dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.[6]

-

Catalyst Addition: Carefully add the PtO₂ catalyst (typically 1-5 mol%) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas to remove any air.[2] Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.[6]

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.[6] Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of the solvent.[6]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.[6]

Method 2: Chemical Reduction with Stannous Chloride (SnCl₂)

Reduction using stannous chloride in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to anilines.[4][8][9] This method is particularly useful when other functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[4]

Experimental Protocol:

-

Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq).[10]

-

Reaction Conditions: Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of potassium hydroxide (KOH) to neutralize the acid and precipitate tin salts.[10]

-

Extraction: Extract the aqueous layer several times with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate by column chromatography or recrystallization.

Data Presentation

| Parameter | Catalytic Hydrogenation (PtO₂) | Chemical Reduction (SnCl₂) |

| Substrate | This compound | This compound |

| Reagent | H₂ gas | Stannous chloride dihydrate (SnCl₂·2H₂O) |

| Catalyst/Stoichiometry | 1-5 mol% PtO₂ | 3-5 equivalents |

| Solvent | Ethanol or Methanol | Ethanol |

| Temperature | Room Temperature | Reflux |

| Pressure | 1-4 atm | Atmospheric |

| Typical Reaction Time | 2-12 hours | 1-6 hours |

| Work-up | Filtration to remove catalyst, solvent evaporation. | Neutralization, extraction, and solvent evaporation. |

| Advantages | High yield, clean reaction, easy product isolation. | Tolerant of some functional groups sensitive to hydrogenation. |

| Disadvantages | Requires specialized hydrogenation equipment, catalyst cost. | Generates tin waste, requires careful work-up to remove salts.[4] |

Experimental Workflow and Logic Diagrams

Caption: Workflow for the reduction of this compound.

Caption: Generalized pathway for the six-electron reduction of a nitro group to an amine.

References

- 1. This compound | RUO [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 10. scispace.com [scispace.com]

The Pivotal Role of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate in the Synthesis of Novel Cancer Therapeutics

For Immediate Release

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, a key chemical intermediate, is carving a significant niche in the landscape of cancer research, primarily serving as a foundational building block for the synthesis of potent tyrosine kinase inhibitors. Its unique structural features make it an ideal precursor for the development of quinazoline-based compounds, a class of molecules that has demonstrated considerable success in targeted cancer therapy. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents.

Application as a Precursor in the Synthesis of EGFR Inhibitors

This compound is most notably utilized in the multi-step synthesis of Erlotinib, a well-established Epidermal Growth Factor Receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[1] The synthesis of Erlotinib from this intermediate is a prime example of its application in constructing complex, biologically active molecules.

Furthermore, the quinazoline core, readily synthesized from this compound, serves as a versatile scaffold for the development of a wide array of other kinase inhibitors. Researchers have successfully synthesized novel 4-anilinoquinazoline derivatives that exhibit potent inhibitory activity against EGFR and significant cytotoxicity in various cancer cell lines.

Experimental Workflow: From Intermediate to Active Inhibitor

The general synthetic pathway from this compound to a functional EGFR inhibitor involves a series of well-defined chemical transformations.

Caption: General synthetic route to quinazoline-based EGFR inhibitors.

Quantitative Data Summary

The following table summarizes the biological activity of Erlotinib and other exemplary quinazoline derivatives synthesized using this compound as a key starting material.

| Compound ID | Target Kinase | Cell Line | IC50 / GI50 (µM) |

| Erlotinib | EGFR | NCI-H460 (NSCLC) | 0.045 ± 0.003 |

| Compound 16e | EGFR | A549 (NSCLC) | 1.59 (Normoxia) |

| HT-29 (Colon) | 2.46 (Normoxia) | ||

| Compound 16h | EGFR | A549 (NSCLC) | >10 (Normoxia) |

| HT-29 (Colon) | >10 (Normoxia) | ||

| Compound 16i | EGFR | A549 (NSCLC) | 1.09 (Hypoxia) |

| HT-29 (Colon) | 1.35 (Hypoxia) | ||

| Compound 6d | EGFR | NCI-H460 (NSCLC) | 0.789 |

Data for compounds 16e, 16h, and 16i are from a study on hypoxia-activated EGFR inhibitors.[2] Data for compound 6d is from a study on novel quinazolinone-based EGFR inhibitors.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of Erlotinib from this compound

This protocol outlines the key steps in the synthesis of the EGFR inhibitor Erlotinib.

Step 1: Reduction of the Nitro Group to form Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

-

To a solution of this compound in a suitable solvent (e.g., ethanol or isopropanol), add a catalyst such as 10% Palladium on carbon (Pd/C).

-

Introduce a hydrogen source. This can be achieved by bubbling hydrogen gas through the mixture or by adding a hydrogen donor like ammonium formate.

-

Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. The product can be purified further if necessary.

Step 2: Cyclization to form 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

-

Heat the crude Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate with formamide at an elevated temperature (e.g., 120-150 °C).

-

Maintain the temperature for several hours until the cyclization is complete (monitor by TLC).

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.

Step 3: Chlorination to form 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

-

Treat 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

The reaction is typically carried out in the presence of a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture under reflux until the starting material is consumed.

-

Carefully quench the reaction mixture with ice-water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

Step 4: Synthesis of Erlotinib

-

Dissolve 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and 3-ethynylaniline in a suitable solvent like isopropanol.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Filter the solid, wash with a cold solvent, and dry to obtain Erlotinib.

Signaling Pathway

Quinazoline-based inhibitors synthesized from this compound, such as Erlotinib, primarily target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By inhibiting the tyrosine kinase activity of EGFR, these compounds block downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

References

- 1. This compound | RUO [benchchem.com]

- 2. Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Step-by-Step Synthesis of Erlotinib, a Tyrosine Kinase Inhibitor, Utilizing Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib is a potent tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), playing a crucial role in the treatment of non-small-cell lung cancer and other malignancies.[1][2] The synthesis of erlotinib can be efficiently achieved through a multi-step process starting from commercially available reagents. A key intermediate in this synthetic pathway is Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate.[3] This document provides detailed protocols for the synthesis of erlotinib, highlighting the critical steps involving this intermediate.

Synthetic Pathway Overview

The overall synthesis transforms this compound into the final product, erlotinib, through a series of chemical reactions. The key transformations include the reduction of the nitro group, cyclization to form the quinazolinone core, chlorination, and finally, a nucleophilic substitution to introduce the terminal aniline moiety.

Caption: Overall synthetic workflow for Erlotinib.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

This crucial step involves the reduction of the nitro group in this compound to an amine. A common and efficient method utilizes a palladium on carbon (Pd/C) catalyst with ammonium formate as a hydrogen donor, which is a safer alternative to using hydrogen gas under pressure.[4]

Protocol:

-

To a flask containing 10% Pd/C (e.g., 45 mg), add 2-propanol (e.g., 1.59 mL).[1]

-

Prepare a solution of ammonium formate (e.g., 0.265 g) in water (e.g., 0.2 mL) and add it to the flask.[1]

-

Stir the mixture at room temperature for approximately 1 minute to activate the catalyst.[1]

-

Add this compound (e.g., 0.15 g, 0.41 mmol) to the reaction mixture.[1]

-

Continue stirring at room temperature for about 20 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).[1][4]

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst. Wash the solid residue with ethyl acetate and 2-propanol.[1][4]

-

Combine the filtrates and concentrate under reduced pressure.[1]

-

Extract the resulting residue with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.[1]

Step 2: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

The synthesized amino benzoate is then cyclized to form the core quinazolinone structure. This is a key intermediate, sometimes referred to as the "erlotinib lactam impurity" if carried over into the final product.[5]

Protocol:

-

Heat a mixture of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate and formamide.

-

The reaction is typically carried out at an elevated temperature (e.g., 160°C) for several hours (e.g., 8 hours).[1]

-

Monitor the reaction for the formation of the quinazolinone product.

-

Upon completion, the product can be isolated and purified by standard techniques such as recrystallization or column chromatography.

Step 3: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

The quinazolinone is then chlorinated to activate the 4-position for the subsequent nucleophilic substitution. Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) are commonly used chlorinating agents.[5][6]

Protocol:

-